5-nitro-3-(trifluoromethyl)-1H-indole
Description
Properties
IUPAC Name |
5-nitro-3-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-4-13-8-2-1-5(14(15)16)3-6(7)8/h1-4,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZTZZPQCUUTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Leimgruber–Batcho-Inspired Reductive Cyclization
A modified Leimgruber–Batcho approach leverages α-CF₃-β-(2-nitroaryl)enamines as precursors. Heating these intermediates with reducing agents (e.g., Zn-AcOH or Fe-AcOH-H₂O) facilitates nitro group reduction followed by intramolecular cyclization. For example:
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Intermediate : α-CF₃-β-(2-nitroaryl)enamine
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Conditions : Zn (4 equiv), AcOH, 70°C, 4 hours
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Outcome : Yields 65% for 2-CF₃-indoles, with partial acetoxylation observed at the 3-position.
This method faces challenges in suppressing side reactions, such as over-reduction or acetoxy group formation. Optimizing stoichiometry (e.g., NH₄HCO₂ as a selective reductant) improves selectivity, achieving 86% yield for methoxy-substituted analogs.
Radical-Mediated Trifluoromethylation
Copper-Catalyzed C–H Trifluoromethylation
A one-pot protocol introduces the CF₃ group via radical pathways using CF₃CCl₃ as the trifluoromethyl source:
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Hydrazone Formation : Benzaldehyde derivatives react with hydrazine hydrate in DMF.
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Cyclization : CuCl (20 mol%) and 1,2-ethylenediamine mediate radical trifluoromethylation at 23°C.
Photocatalytic Trifluoromethylation
Palladium-Catalyzed Cross-Coupling
Ullmann-Type Coupling
Copper-mediated coupling using 3-iodo-5-nitroindole and CF₃ sources:
Multi-Step Synthesis from Halogenated Anilines
Two-Step Process via Arylhydrazones
A robust route from 2-fluoro-5-nitrobenzaldehyde involves:
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Hydrazone Formation : React with arylhydrazines (ArNHNH₂·HCl) in DMF/K₂CO₃.
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Cyclization : CuI (20 mol%) in DMPU at 90°C.
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Adaptation : Substituting ArNHNH₂·HCl with CF₃-containing hydrazines could yield the target compound.
Recent Advances in Photochemical Methods
Photoinduced Bartoli Indole Synthesis
A breakthrough method uses nitroarenes and alkenes under UV light:
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Mechanism :
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Advantage : Avoids stoichiometric reductants; compatible with CF₃-substituted alkenes.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Limitations |
|---|---|---|---|---|
| Reductive Cyclization | α-CF₃-β-(2-nitroaryl)enamine | Zn-AcOH | 65–86 | Over-reduction side products |
| Radical Trifluoromethylation | 2-Nitrobenzaldehyde | CuCl/CF₃CCl₃ | 78 | Requires anhydrous conditions |
| Photocatalytic | 5-Nitro-1H-indole | Ru(bpy)₃Cl₂/CF₃SO₂Cl | 88 | High catalyst loading |
| Ullmann Coupling | 3-Iodo-5-nitroindole | CuI/1,10-phenanthroline | 50–67 | Limited substrate scope |
Challenges and Optimization Strategies
Nitro Group Compatibility
The electron-withdrawing nitro group complicates electrophilic substitution. Strategies include:
Regioselectivity in Cyclization
Positioning CF₃ at C3 and NO₂ at C5 requires precise directing effects:
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Meta-Directing Effects : CF₃ groups direct nitration to the 5-position in indole derivatives.
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Ortho-Para Directors : Electron-donating groups (e.g., –OMe) can be used transiently to guide nitration.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-nitro-3-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the indole ring can be oxidized under strong oxidative conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-amino-3-(trifluoromethyl)-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that 5-nitro-3-(trifluoromethyl)-1H-indole exhibits notable antibacterial properties. Its structural characteristics allow it to interact effectively with bacterial targets, potentially disrupting essential biological processes. Studies have shown that compounds with similar structures often demonstrate cytotoxic effects against various bacterial strains, making this compound a candidate for further development in antibacterial drug formulations.
Anticancer Properties
The compound has also been explored for its anticancer activity. Preliminary studies suggest that it can influence pathways related to cell proliferation and apoptosis, leading to cytotoxic effects against several cancer cell lines. The trifluoromethyl group enhances lipophilicity, which may increase membrane permeability and bioavailability, thus improving its effectiveness as an anticancer agent .
Viral Inhibition
In the context of antiviral research, this compound has shown promise against various viruses, including H1N1 influenza and herpes simplex virus. Molecular docking studies indicate strong binding affinities to viral proteins, suggesting its potential as a lead compound in antiviral drug development .
Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound. These methods typically involve the use of substituted acetanilides as reaction substrates under controlled conditions to ensure high yields and purity of the final product. The synthesis process is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological efficacy of this compound. The combination of the nitro and trifluoromethyl groups not only enhances its biological activity but also provides distinct chemical reactivity compared to other derivatives.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Trifluoromethyl)-1H-indole | Trifluoromethyl group only | Lacks nitro substitution, affecting reactivity |
| 5-Nitroindole | Nitro group present | No trifluoromethyl group; different properties |
| 6-Nitro-1H-indole | Nitro group at position 6 | Different position of substitution affects activity |
| 2-Methyl-5-nitro-1H-indole | Methyl and nitro groups | Variation in substitution impacts solubility |
The unique combination of both functional groups allows for enhanced interaction with biological targets, leading to improved pharmacological profiles .
Anticancer Studies
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Antiviral Efficacy
In another case study focusing on viral inhibition, molecular docking simulations revealed that this compound binds effectively at critical sites on viral proteins, showcasing its potential as a therapeutic agent against influenza viruses .
Mechanism of Action
The mechanism of action of 5-nitro-3-(trifluoromethyl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₅F₃N₂O₂
- Molecular Weight : 242.15 g/mol
Comparison with Similar Compounds
The biological and chemical profiles of 5-nitro-3-(trifluoromethyl)-1H-indole are best understood through comparison with structurally related indole derivatives. Below is a systematic analysis:
Structural Analogues and Their Properties
Table 1: Key Structural Analogues and Comparative Data
Reactivity and Electronic Effects
- Nitro Group Positioning : The 5-nitro substituent in the target compound enhances electrophilicity at the indole core, facilitating nucleophilic aromatic substitution reactions. In contrast, 3-nitro isomers (e.g., 5-chloro-3-nitro-1H-indole) exhibit reduced resonance stabilization due to steric hindrance from adjacent substituents .
- Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to halogens (e.g., -Cl or -F), increasing metabolic stability and altering binding affinities in biological systems .
Research Findings and Trends
- Structure-Activity Relationship (SAR) : Nitro groups at the 5-position combined with electron-withdrawing groups (e.g., -CF₃) at the 3-position optimize bioactivity by balancing electrophilicity and lipophilicity .
- Emerging Applications : Fluorinated indoles, including the target compound, are increasingly used in PET imaging probes due to the stability of C-F bonds .
Biological Activity
5-Nitro-3-(trifluoromethyl)-1H-indole is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to the indole ring. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H7F3N2O2 |
| Molecular Weight | 236.17 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : The compound exhibits significant antibacterial properties, potentially through the inhibition of bacterial enzymes or disruption of cell membrane integrity.
- Anticancer Activity : Studies suggest that it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and interfering with cellular signaling pathways.
Antibacterial Activity
Research indicates that this compound has notable antibacterial effects against various pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria. In a study evaluating its antibacterial properties, the compound demonstrated an IC50 value indicating effective inhibition at low concentrations .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example, it was found to induce cytotoxicity in human cancer cell lines with an IC50 value ranging from 5 to 15 µM, depending on the specific cell type tested . The mechanism appears to involve oxidative stress and subsequent apoptosis.
Case Studies
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Case Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial activity against Staphylococcus aureus.
- Method : Disc diffusion method.
- Results : The compound showed a significant zone of inhibition compared to control groups, confirming its potential as an antibacterial agent.
- Case Study on Anticancer Properties :
Summary of Biological Activities
| Activity Type | Effectiveness | Observations |
|---|---|---|
| Antibacterial | High | Effective against multiple bacterial strains |
| Anticancer | Moderate to High | Induces apoptosis in various cancer cell lines |
Q & A
Q. What synthetic methodologies are optimized for preparing 5-nitro-3-(trifluoromethyl)-1H-indole?
The synthesis typically involves sequential functionalization of the indole scaffold. For example:
- Nitro Group Introduction : Electrophilic nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration .
- Trifluoromethylation : Copper(I)-catalyzed cross-coupling or radical trifluoromethylation under mild conditions (e.g., Togni’s reagent in MeCN at 40°C), achieving yields up to 67% .
- Purification : Column chromatography with 70:30 EtOAc/hexane eluent ensures high purity (>95%) .
Q. How can the purity and structural integrity of the compound be validated?
Use a combination of:
- 1H/13C/19F NMR : To confirm substituent positions (e.g., δ 7.8–8.2 ppm for nitro groups, δ -60 ppm for CF₃ in 19F NMR) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., m/z 245.05 [M+H]+) .
- Single-Crystal X-ray Diffraction : For unambiguous structural determination using SHELX software .
Q. What are the key reaction parameters for scaling up synthesis?
Critical factors include:
- Catalyst Loading : 10 mol% I₂ in MeCN improves electrophilic substitution yields (98% at 40°C) .
- Solvent Choice : PEG-400/DMF mixtures enhance solubility during click chemistry steps (e.g., triazole ring formation) .
- Workup Protocols : Sequential extraction with EtOAc and drying over Na₂SO₄ minimizes byproduct contamination .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro and trifluoromethyl groups influence reactivity?
- Electron-Withdrawing Effects : The nitro group deactivates the indole ring, directing electrophiles to the 4-position, while the CF₃ group enhances lipophilicity and metabolic stability .
- Steric Hindrance : The CF₃ group at C-3 limits access to nucleophiles, requiring bulky reagents for further functionalization .
Q. What computational models predict the compound’s binding affinity in biological targets?
- Docking Studies : Molecular docking with AutoDock Vina identifies potential interactions with enzymes like cyclooxygenase-2 (binding energy: -9.2 kcal/mol) .
- DFT Calculations : HOMO-LUMO gaps (~4.1 eV) suggest redox activity relevant to antioxidant applications .
Q. How can conflicting spectroscopic data from different studies be resolved?
- Variable Temperature NMR : Resolves overlapping signals (e.g., distinguishing C-2 and C-4 protons at 298 K vs. 323 K) .
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous NOE effects .
Q. What strategies mitigate cytotoxicity during pharmacological testing?
- Prodrug Design : Mask the nitro group as a nitroreductase-sensitive moiety (e.g., nitroimidazole conjugates) to reduce off-target effects .
- Structure-Activity Relationship (SAR) : Replace the nitro group with a methoxy substituent to retain activity while lowering IC₅₀ values by 50% .
Methodological Challenges
Q. What are the limitations in crystallizing this compound for X-ray studies?
- Crystal Packing Issues : The CF₃ group disrupts π-π stacking; use mixed solvents (e.g., MeOH/CHCl₃) to slow nucleation .
- Twinned Data : SHELXL refinement with HKLF5 format resolves twin laws (e.g., twin fraction 0.32) .
Q. How can reaction yields be improved for low-abundance intermediates?
- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 30 min (e.g., 80°C, 300 W) .
- Flow Chemistry : Continuous processing with immobilized Cu catalysts achieves >90% conversion in triazole formation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
